Fluorine-Driven Lipophilicity Reduction vs. Non-Fluorinated Pyrimidine Analog
The computed partition coefficient (XLogP3) for 1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone is 0, whereas the non-fluorinated analog 1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (CAS 191487-40-8) is predicted to have an XLogP3 of approximately 0.5 (PubChem estimation). The fluorine atom lowers lipophilicity by roughly 0.5 log units, which can improve aqueous solubility and reduce non-specific protein binding in biochemical assays [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0 |
| Comparator Or Baseline | 1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone: XLogP3 ≈ 0.5 (estimated) |
| Quantified Difference | Δ XLogP3 ≈ −0.5 |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem) |
Why This Matters
Lower lipophilicity can be decisive for experimentalists optimizing solubility-limited assay conditions or seeking building blocks with reduced off-target membrane partitioning.
- [1] PubChem Compound Summary: XLogP3-AA = 0 for CID 119103474; XLogP3 for 1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (CID 2776728) estimated at ~0.5. National Center for Biotechnology Information (2026). View Source
